molecular formula C13H19O6- B14688802 Ethyl prop-2-enoate;2-methylprop-2-enoate;2-methylprop-2-enoic acid CAS No. 26338-06-7

Ethyl prop-2-enoate;2-methylprop-2-enoate;2-methylprop-2-enoic acid

Cat. No.: B14688802
CAS No.: 26338-06-7
M. Wt: 271.29 g/mol
InChI Key: CZBAVCFQKMHTJX-UHFFFAOYSA-M
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Description

Ethyl prop-2-enoate: , 2-methylprop-2-enoate , and 2-methylprop-2-enoic acid are organic compounds that belong to the family of acrylates and methacrylates These compounds are widely used in various industrial applications due to their unique chemical propertiesIt is primarily used in the production of polymers, resins, and coatings .

Preparation Methods

Ethyl prop-2-enoate: is typically synthesized through the acid-catalyzed esterification of acrylic acid with ethanol. The reaction is carried out in the presence of a catalyst such as ion exchange resin or sulfuric acid. The crude ester obtained is then purified through processes like derecombination, extraction, and rectification . Industrial production methods include the oxidation of propylene to produce acrylic acid, which is then esterified with ethanol .

2-methylprop-2-enoate: is produced by the esterification of methacrylic acid with methanol. The reaction is catalyzed by sulfuric acid or other strong acids. The resulting methyl methacrylate is then purified through distillation . Industrial production methods involve the carboalkoxylation of ethylene to produce methyl propionate, which is then converted to methyl methacrylate .

2-methylprop-2-enoic acid: is produced by the oxidation of isobutylene or tert-butanol. The reaction is typically carried out in the presence of a catalyst such as cobalt or manganese acetate .

Chemical Reactions Analysis

Ethyl prop-2-enoate: undergoes various chemical reactions, including polymerization, transesterification, and addition reactions. It is commonly used in the production of polymers and copolymers. The polymerization of ethyl prop-2-enoate is initiated by free radicals, resulting in the formation of poly(ethyl acrylate) . Transesterification reactions involve the exchange of the ester group with other alcohols, leading to the formation of different acrylates .

2-methylprop-2-enoate: undergoes polymerization to form poly(methyl methacrylate) (PMMA). The polymerization is initiated by free radicals, heat, or light. PMMA is widely used in the production of transparent plastics, coatings, and adhesives . Methyl methacrylate also undergoes addition reactions with various nucleophiles, resulting in the formation of different derivatives .

2-methylprop-2-enoic acid: undergoes polymerization to form poly(methacrylic acid) and copolymerization with other monomers to produce various copolymers. It also undergoes addition reactions with nucleophiles and electrophiles, resulting in the formation of different derivatives .

Mechanism of Action

Properties

CAS No.

26338-06-7

Molecular Formula

C13H19O6-

Molecular Weight

271.29 g/mol

IUPAC Name

ethyl prop-2-enoate;2-methylprop-2-enoate;2-methylprop-2-enoic acid

InChI

InChI=1S/C5H8O2.2C4H6O2/c1-3-5(6)7-4-2;2*1-3(2)4(5)6/h3H,1,4H2,2H3;2*1H2,2H3,(H,5,6)/p-1

InChI Key

CZBAVCFQKMHTJX-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)[O-]

Origin of Product

United States

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